methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a benzamide derivative that has been synthesized through a number of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate in laboratory experiments is its potential cytotoxic activity against cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in laboratory experiments.
Future Directions
There are a number of future directions for research on methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate. One area of research could focus on further elucidating its mechanism of action, which could help to optimize its use in laboratory experiments. Another area of research could focus on developing derivatives of this compound that have improved cytotoxic activity against cancer cells. Additionally, research could focus on exploring the potential use of this compound as an antifungal agent or as a treatment for other diseases.
Scientific Research Applications
Methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess cytotoxic activity against a number of cancer cell lines, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain bacteria.
properties
IUPAC Name |
methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-6-28-16-9-8-13(10-19(16)29-7-2)20(23)22-15-12-18(26-4)17(25-3)11-14(15)21(24)27-5/h8-12H,6-7H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPOZMCISGHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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